Benzenesulfonamide, 4-amino-N-(4,5-dimethyl-3-isoxazolyl)-3-hydroxy-
Description
“Benzenesulfonamide, 4-amino-N-(4,5-dimethyl-3-isoxazolyl)-3-hydroxy-” is a sulfonamide derivative featuring a benzenesulfonamide core substituted with an amino group at the 4-position, a hydroxy group at the 3-position, and a 4,5-dimethylisoxazolyl moiety attached via the sulfonamide nitrogen. This compound is structurally related to sulfonamide antibiotics, such as sulfamethoxazole, but distinguishes itself through the presence of the 3-hydroxy and 4,5-dimethylisoxazolyl groups. These substituents influence its physicochemical properties, such as solubility and hydrogen-bonding capacity, and its biological activity, particularly in antimicrobial or enzyme-inhibitory contexts .
For example, 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (a structurally similar compound) is synthesized from N-acetylsulfanilyl chloride and 3-amino-5-methylisoxazole, followed by acid hydrolysis . The hydroxy group at the 3-position in the target compound likely necessitates additional protection-deprotection steps during synthesis to preserve regioselectivity.
Properties
CAS No. |
105553-27-3 |
|---|---|
Molecular Formula |
C11H13N3O4S |
Molecular Weight |
283.31 g/mol |
IUPAC Name |
4-amino-N-(4,5-dimethyl-1,2-oxazol-3-yl)-3-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C11H13N3O4S/c1-6-7(2)18-13-11(6)14-19(16,17)8-3-4-9(12)10(15)5-8/h3-5,15H,12H2,1-2H3,(H,13,14) |
InChI Key |
BVDVVFDIVUAIOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1NS(=O)(=O)C2=CC(=C(C=C2)N)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(4,5-dimethylisoxazol-3-yl)-3-hydroxybenzenesulfonamide typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the sulfonamide group: This step involves the reaction of the isoxazole derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Introduction of the amino group: This can be done through nitration followed by reduction or direct amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(4,5-dimethylisoxazol-3-yl)-3-hydroxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the compound, potentially altering the sulfonamide group.
Substitution: Substituted sulfonamide derivatives with various functional groups.
Scientific Research Applications
4-Amino-N-(4,5-dimethylisoxazol-3-yl)-3-hydroxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Amino-N-(4,5-dimethylisoxazol-3-yl)-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in bacterial cell wall synthesis, inflammatory pathways.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of bacterial cell wall synthesis or modulation of inflammatory responses.
Comparison with Similar Compounds
Table 1: Comparative Structural and Functional Properties
| Compound Name | Substituents on Benzene Ring | Isoxazole Substituents | Key Applications/Properties | CAS Number |
|---|---|---|---|---|
| Target Compound | 4-amino, 3-hydroxy | 4,5-dimethyl-3-isoxazolyl | Potential antimicrobial activity | Not explicitly stated |
| 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide | 4-amino | 5-methyl-3-isoxazolyl | Precursor for thiazolidinone hybrids | 729-99-7 |
| 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | None | 5-methyl-3-phenyl-4-isoxazolyl | Antimicrobial research | 181695-72-7 |
| Sulfamethoxazole | 4-amino, 5-methyl | 3-isoxazolyl (unsubstituted) | Antibiotic (DHPS inhibition) | 723-46-6 |
Key Observations:
Hydroxy Group Impact: The 3-hydroxy group in the target compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide. This may improve solubility but reduce membrane permeability in biological systems .
In contrast, the unsubstituted isoxazole in sulfamethoxazole allows for more flexible interactions .
Physicochemical Properties
- Solubility: The 3-hydroxy group increases aqueous solubility relative to non-polar analogs (e.g., 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide).
- Stability : Hydroxy groups can render compounds susceptible to oxidation, necessitating stabilization strategies during formulation. In contrast, methyl or phenyl-substituted derivatives (e.g., CAS 181695-72-7) exhibit greater stability under standard storage conditions .
Biological Activity
Benzenesulfonamide, specifically 4-amino-N-(4,5-dimethyl-3-isoxazolyl)-3-hydroxy-, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Chemical Formula : C11H13N3O4S
- Molecular Weight : 283.31 g/mol
- CAS Number : 105553-27-3
Benzenesulfonamides, including the compound , primarily function as inhibitors of carbonic anhydrases (CAs), which are essential enzymes involved in various physiological processes. The inhibition of these enzymes can lead to significant biological effects, particularly in the cardiovascular system and in cancer therapy.
1. Cardiovascular Effects
Research indicates that benzenesulfonamides can influence perfusion pressure and coronary resistance. A study using isolated rat hearts demonstrated that certain derivatives of benzenesulfonamide decreased perfusion pressure in a time-dependent manner. The experimental design is summarized in Table 1 below:
| Group | Compound | Dose |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Benzenesulfonamide | 0.001 nM |
| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzenesulfonamide) | 0.001 nM |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 nM |
| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 nM |
| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 nM |
The results indicated that compound 4-(2-aminoethyl)-benzenesulfonamide had a more pronounced effect on decreasing perfusion pressure compared to the other compounds tested .
2. Antitumor Activity
The compound has also been evaluated for its antitumor properties. A study synthesized various derivatives and tested their efficacy against mouse lymphoid leukemia models, although the specific compound's activity was not highlighted as significant compared to others .
3. Anti-inflammatory Properties
In vivo studies have shown that benzenesulfonamide derivatives exhibit anti-inflammatory effects. For instance, new derivatives with carboxamide functionality demonstrated promising results in reducing inflammation markers in animal models .
Case Study 1: Cardiovascular Impact
In a controlled experiment involving isolated rat hearts, benzenesulfonamide derivatives were administered to assess their impact on coronary resistance and perfusion pressure. The study concluded that certain derivatives could serve as potential agents for managing cardiovascular conditions by modulating blood flow dynamics .
Case Study 2: Cancer Therapeutics
Another investigation focused on the synthesis of benzenesulfonamide derivatives for potential use in cancer treatment. While some showed promise in vitro, further studies are required to establish their efficacy and safety profiles in clinical settings .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-amino-N-(4,5-dimethyl-3-isoxazolyl)-3-hydroxybenzenesulfonamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, sulfonamide derivatives are prepared by reacting N-acetylsulfanilyl chloride with 3-amino-5-methylisoxazole, followed by acid hydrolysis to yield intermediates. These intermediates are characterized using elemental analysis (C, H, N, S), UV-Vis spectroscopy (to confirm azo dye formation), and molar conductivity measurements (to assess electrolyte behavior) .
Q. How is single-crystal X-ray diffraction applied to determine the structural conformation of this compound?
- Methodological Answer : Single-crystal X-ray studies involve data collection using diffractometers (e.g., Bruker AXS) and refinement via SHELX software. Key steps include:
- Data reduction with SHELXTL or WinGX .
- Structure solution using direct methods (SHELXS) and refinement (SHELXL) .
- Visualization with ORTEP for anisotropic displacement ellipsoids .
Example parameters: factor < 0.06, mean .
Q. What spectroscopic and analytical methods are used for purity assessment and structural confirmation?
- Methodological Answer :
- UV-Vis Spectroscopy : Detects π→π* transitions in aromatic/azo groups () .
- NMR and MS : Confirm molecular structure and purity (e.g., -NMR for proton environments, ESI-MS for molecular ion peaks) .
- Elemental Analysis : Validates stoichiometry (e.g., %C, %H within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How do metal complexation studies with Co(II), Ni(II), and Cu(II) inform its coordination chemistry?
- Methodological Answer : Metal complexes are synthesized by reacting the sulfonamide with metal salts (e.g., ) in ethanol. Characterization includes:
- Molar Conductivity : Values >100 S cm mol indicate 1:2 electrolytes .
- Electronic Spectroscopy : Octahedral geometry inferred from - transitions (e.g., for Cu(II) at ~600 nm) .
- Data Table :
| Metal | Composition | Geometry | Conductivity (S cm mol) |
|---|---|---|---|
| Co(II) | [CoR]Cl | Octahedral | 112–125 |
| Ni(II) | [NiR]Cl | Octahedral | 108–120 |
| Cu(II) | [CuR]Cl | Octahedral | 115–130 |
| Source: Al-Rufaie (2016) |
Q. How can researchers resolve contradictions in solubility data across different solvent systems?
- Methodological Answer : Systematic solubility studies involve:
- Phase-Solubility Diagrams : Measure solubility in solvents (e.g., DMSO, water, ethanol) at varying temperatures.
- Hansen Solubility Parameters : Correlate solubility with polarity (, , ) .
- Validation : Compare results with databases like SOLUBILITY DATA SERIES for 4-aminobenzenesulfonamides .
Q. What strategies optimize synthetic yields in multi-step reactions involving this sulfonamide?
- Methodological Answer :
- Reaction Conditions : Use toluene as a solvent at reflux (110°C) for 2 hours to enhance cyclocondensation efficiency .
- Catalysts : Employ Lewis acids (e.g., ZnCl) to accelerate azo coupling reactions .
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates in >75% yield .
Q. How to design structure-activity relationship (SAR) studies for evaluating biological activity?
- Methodological Answer :
- Derivatization : Synthesize analogs (e.g., pyrazole or isoxazole substitutions) to test antimicrobial or enzyme inhibition .
- Bioassays : Use MIC (Minimum Inhibitory Concentration) tests against bacterial strains or enzyme inhibition assays (e.g., carbonic anhydrase) .
- Data Correlation : Map substituent effects (e.g., electron-withdrawing groups) to activity trends using regression analysis .
Contradiction Analysis
- Conflicting Solubility Reports : Discrepancies in aqueous vs. organic solvent solubility may arise from polymorphic forms or hydration states. Validate via PXRD and DSC to identify crystalline phases .
Software and Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
